molecular formula C9H11NO B12443351 2-(5-Ethylpyridin-2-YL)acetaldehyde

2-(5-Ethylpyridin-2-YL)acetaldehyde

Cat. No.: B12443351
M. Wt: 149.19 g/mol
InChI Key: KFUWSJNHJGDTBY-UHFFFAOYSA-N
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Description

2-(5-Ethylpyridin-2-YL)acetaldehyde is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an ethyl group attached to the pyridine ring at the 5-position and an aldehyde group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Ethylpyridin-2-YL)acetaldehyde can be achieved through several methods. One common approach involves the reaction of 5-ethyl-2-pyridylmagnesium bromide with formaldehyde, followed by hydrolysis to yield the desired aldehyde. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and the reaction is carried out at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(5-Ethylpyridin-2-YL)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl group on the pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Major Products Formed

    Oxidation: 2-(5-Ethylpyridin-2-YL)acetic acid.

    Reduction: 2-(5-Ethylpyridin-2-YL)ethanol.

    Substitution: 2-(5-Nitroethylpyridin-2-YL)acetaldehyde.

Scientific Research Applications

2-(5-Ethylpyridin-2-YL)acetaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5-Ethylpyridin-2-YL)acetaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Methylpyridin-2-YL)acetaldehyde
  • 2-(5-Propylpyridin-2-YL)acetaldehyde
  • 2-(5-Isopropylpyridin-2-YL)acetaldehyde

Uniqueness

2-(5-Ethylpyridin-2-YL)acetaldehyde is unique due to the presence of the ethyl group at the 5-position of the pyridine ring, which can influence its reactivity and biological activity. Compared to its methyl and propyl analogs, the ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

2-(5-ethylpyridin-2-yl)acetaldehyde

InChI

InChI=1S/C9H11NO/c1-2-8-3-4-9(5-6-11)10-7-8/h3-4,6-7H,2,5H2,1H3

InChI Key

KFUWSJNHJGDTBY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C=C1)CC=O

Origin of Product

United States

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